Ceftibuten is a third-generation cephalosporin antibiotic. [] It is a β-lactam antibiotic, meaning its molecular structure contains a β-lactam ring. [] It is primarily known for its broad spectrum of activity against many gram-negative and some gram-positive organisms, particularly those commonly associated with respiratory and urinary tract infections. [] Its potent activity and stability against a wide range of β-lactamases, enzymes produced by bacteria that can break down β-lactam antibiotics, make it a valuable tool in combatting resistant bacterial infections. [, ]
Ceftibuten's molecular structure is characterized by a β-lactam ring fused to a dihydrothiazine ring. [, ] The 7-position of the β-lactam ring is substituted with a carboxyethilidine-containing side chain, which significantly contributes to its stability against β-lactamases. [, ] The presence of a carboxylic acid group on the side chain influences its isomerization behavior in aqueous solutions. []
Ceftibuten is known to undergo isomerization in aqueous solutions. [] This process involves the conversion of the cis isomer, which is the administered form, to the trans isomer, its primary metabolite. [, ] The rate of this isomerization reaction is influenced by several factors, including pH, substituents near the double bond at the C7-side chain, and the dissociation of the carboxylic acid and aminothiazole groups. [] Specifically, electron-withdrawing substituents near the double bond increase the isomerization rate. []
Ceftibuten, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), enzymes essential for the final transpeptidation step in peptidoglycan synthesis. [] By binding to these enzymes, Ceftibuten disrupts the formation of the bacterial cell wall, leading to cell lysis and death. Its effectiveness against β-lactamase producing bacteria stems from its structural features, particularly the carboxyethilidine moiety at position 7 of the β-acyl side chain, which confers resistance to hydrolysis by these enzymes. []
Ceftibuten exhibits specific physical and chemical properties that contribute to its efficacy and pharmacokinetic profile. It is characterized by rapid and almost complete absorption from the gastrointestinal tract. [] It possesses a relatively short half-life, slightly longer than 2 hours, and is primarily eliminated renally as unchanged drug. [] These characteristics are fundamental to its once-daily dosing regimen. [] Notably, Ceftibuten can undergo isomerization in aqueous solutions, a chemical reaction where the cis isomer converts to the trans isomer, its primary metabolite. []
Ceftibuten has been extensively studied for its applications in combating various bacterial infections. It is particularly effective against common pathogens of the respiratory tract, such as Streptococcus pneumoniae, Streptococcus pyogenes, Moraxella catarrhalis, and Haemophilus influenzae. [, , ] It has proven efficacy in treating upper and lower respiratory tract infections like acute otitis media, pharyngitis, sinusitis, and bronchitis. [] Additionally, Ceftibuten has demonstrated efficacy in treating urinary tract infections. [] Its stability against β-lactamases, especially those commonly encountered in respiratory and urinary tract infections, allows it to effectively target resistant strains. [, ] This stability extends to a broad spectrum of β-lactamases, including those that hydrolyze parenteral third-generation cephalosporins, making Ceftibuten a valuable alternative for treating infections caused by these resistant bacteria. [, ]
Given its broad-spectrum activity and stability against β-lactamases, ceftibuten presents promising opportunities for future research and development. Continued investigation of its efficacy against resistant Enterobacterales strains, particularly those carrying ESBLs and carbapenemases, is crucial. [, , , , ] The development of new oral formulations that improve bioavailability and reduce the frequency of administration remains an active area of research. [] Exploring the potential of Ceftibuten in combination with novel oral β-lactamase inhibitors like ledaborbactam or avibactam holds significant potential for tackling multidrug-resistant infections. [, , , , ] Such combinations could address the growing challenge of antibiotic resistance, offering new therapeutic options for treating infections caused by challenging, resistant pathogens.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0